N-[4-(Methylthio)benzyl]-1-propanamine
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Overview
Description
N-[4-(Methylthio)benzyl]-1-propanamine is an organic compound characterized by the presence of a benzyl group substituted with a methylthio group at the para position and a propanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Methylthio)benzyl]-1-propanamine typically involves the reaction of 4-(methylthio)benzyl chloride with 1-propanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[4-(Methylthio)benzyl]-1-propanamine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-[4-(Methylthio)benzyl]-1-propanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(Methylthio)benzyl]-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with negatively charged sites on the target molecules . These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.
Comparison with Similar Compounds
- N-[4-(Methylthio)benzyl]ethanamine
- N-[4-(Methylthio)benzyl]-3-(4-morpholinyl)-1-propanamine
Comparison: N-[4-(Methylthio)benzyl]-1-propanamine is unique due to its specific substitution pattern and the presence of both a methylthio group and a propanamine chain. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCRTPMXMKIFGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405939 |
Source
|
Record name | N-{[4-(Methylsulfanyl)phenyl]methyl}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893586-96-4 |
Source
|
Record name | N-{[4-(Methylsulfanyl)phenyl]methyl}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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